2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride
Description
2-[(2-Amino-2-oxoethyl)amino]acetic acid hydrochloride is a substituted acetic acid derivative featuring an amino-oxoethylamino group (-NH-(CH₂-C(=O)-NH₂)) attached to the α-carbon of the acetic acid backbone, with a hydrochloride counterion. This compound is structurally characterized by its dual amino functionalities and the presence of an amide group, which confer unique solubility and reactivity properties.
Properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH/c5-3(7)1-6-2-4(8)9;/h6H,1-2H2,(H2,5,7)(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKOIKRARSFEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)NCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride typically involves the reaction of glycine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.
Scientific Research Applications
Scientific Research Applications of 2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride
This compound is a compound with diverse applications in scientific research, serving as a crucial intermediate in synthesizing complex organic molecules, enzyme kinetics, protein interactions, specialty chemicals, and various industrial processes.
Chemistry
- Organic Synthesis: this compound is used as a building block in synthesizing complex organic molecules. The synthesis typically involves the reaction of glycine with chloroacetic acid under controlled conditions, proceeding through nucleophilic substitution.
Biology
- Enzyme Kinetics and Protein Interactions: This compound is utilized in studies involving enzyme kinetics and protein interactions, acting as a substrate for enzymes and participating in biochemical pathways that lead to the formation of biologically active molecules.
Industrial Applications
- Production of Specialty Chemicals: this compound is employed in producing specialty chemicals and as a reagent in various industrial processes.
- Scaled-Up Production: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentration. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.
- Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, utilizing reducing agents such as sodium borohydride and lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, employing reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
ACES Buffer (2-[(2-Amino-2-oxoethyl)amino]ethanesulfonic acid)
- Structural Differences : ACES replaces the terminal carboxylic acid group of the target compound with a sulfonic acid (-SO₃H) moiety, enhancing its acidity (pKa 6.8) and buffering capacity in near-neutral pH ranges .
- Applications : ACES is widely used in biological buffers (pH 6.1–7.5), whereas the target compound’s carboxylic acid group may limit its buffering range but enhance metal-chelation properties .
- Physical Properties : ACES has a molecular weight of 182.2 g/mol and is typically crystalline, similar to the hydrochloride form of the target compound, which likely exhibits high water solubility due to ionic character .
ADA (N-(2-Acetamido)iminodiacetic acid)
- Structural Differences: ADA contains an iminodiacetic acid backbone (-N(CH₂CO₂H)₂) with an acetamido group, enabling tridentate metal coordination. In contrast, the target compound has a simpler monoacetic acid structure with a terminal amide .
- Applications : ADA serves as a buffer (pKa 6.6, pH 6.0–7.2) and chelating agent in chromatography. The target compound’s lack of a second carboxylate may reduce its metal-binding efficacy but simplify synthetic routes .
2-(Methylamino)-2-oxoacetic acid
4-[(2-Amino-2-oxoethyl)amino]butanoic acid derivatives
- Structural Differences: These derivatives, synthesized from chloroacetamide and γ-aminobutyric acid, feature a longer carbon chain (butanoic acid vs. acetic acid), which may influence pharmacokinetics and metabolic stability .
- Applications: Used as intermediates in synthesizing pyrrolidinone derivatives via thermal cyclization, suggesting the target compound could undergo similar reactions for heterocycle formation .
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride
- Structural Differences: The trifluoroethyl group introduces strong electron-withdrawing effects, increasing acidity and altering metabolic resistance compared to the target compound’s amino-oxoethyl group .
- Applications : Fluorinated analogs often exhibit enhanced bioavailability and resistance to enzymatic degradation, making this compound relevant in medicinal chemistry .
Comparative Data Table
Key Research Findings
- Synthetic Routes: The target compound can be synthesized via alkylation of glycine derivatives with chloroacetamide, analogous to methods used for 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
- Thermal Behavior: Similar to pyrrolidinone precursors, the compound may undergo cyclization under heat to form heterocyclic amides, expanding its utility in organic synthesis .
- Solubility and Stability: As a hydrochloride salt, it likely exhibits high solubility in polar solvents, contrasting with non-ionic analogs like 2-(methylamino)-2-oxoacetic acid .
Biological Activity
2-[(2-Amino-2-oxoethyl)amino]acetic acid; hydrochloride, commonly known as a glycine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to amino acids and has been studied for various pharmacological effects, including its role in protein synthesis, neuroprotection, and potential therapeutic applications in metabolic disorders. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an amino group and a carboxylic acid group, which are typical features of amino acids. Its molecular formula is C4H8N2O3·HCl, indicating the presence of hydrochloride salt which enhances its solubility in water.
1. Neuroprotective Effects
Research has indicated that 2-[(2-Amino-2-oxoethyl)amino]acetic acid may exhibit neuroprotective properties. In vitro studies showed that it can protect neuronal cells from oxidative stress-induced apoptosis. A study demonstrated that treatment with this compound significantly reduced the levels of reactive oxygen species (ROS) in neuronal cultures exposed to harmful stimuli .
2. Role in Protein Synthesis
As a derivative of glycine, this compound plays a crucial role in protein synthesis. It has been shown to enhance the activity of certain enzymes involved in metabolic pathways, thereby promoting anabolic processes within cells . The compound's ability to increase protein levels has been confirmed through fecal protein output assays in vivo, indicating its efficacy in enhancing protein digestion and absorption .
3. Antioxidant Activity
The compound exhibits antioxidant properties, which are vital for mitigating oxidative stress in biological systems. Studies employing the DPPH radical scavenging method have demonstrated that it possesses significant radical scavenging ability, comparable to well-known antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative damage associated with various diseases.
Table 1: Summary of Biological Activities
The biological activities of 2-[(2-Amino-2-oxoethyl)amino]acetic acid are believed to be mediated through several mechanisms:
- Antioxidant Mechanism: By scavenging free radicals, the compound reduces oxidative stress and protects cellular components from damage.
- Enzyme Modulation: It enhances the activity of enzymes involved in metabolic pathways, thus facilitating protein synthesis and energy metabolism.
- Neuroprotective Pathways: The compound may activate signaling pathways that promote cell survival and inhibit apoptosis in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
